molecular formula C14H21N3O2 B14175038 N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide CAS No. 3955-84-8

N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide

Cat. No.: B14175038
CAS No.: 3955-84-8
M. Wt: 263.34 g/mol
InChI Key: ONXNWSYLLAWTLY-UHFFFAOYSA-N
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Description

N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of glycine, where the acetyl group is attached to the nitrogen atom, and the hydrazide group is linked to the 2-(1-methyl-3-phenylpropyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide typically involves the reaction of N-acetylglycine with 2-(1-methyl-3-phenylpropyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The purification process may include recrystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached to the nitrogen atom.

    2-(1-Methyl-3-phenylpropyl)hydrazine: The hydrazine derivative used in the synthesis of the target compound.

    N-Acetylglycine 2-(1-methyl-3-phenylpropyl)amide: A related compound with an amide group instead of a hydrazide group.

Uniqueness

N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide is unique due to its specific structure, which combines the properties of both N-acetylglycine and 2-(1-methyl-3-phenylpropyl)hydrazine. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

3955-84-8

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-(1-hydrazinyl-3-methyl-1-oxo-5-phenylpentan-2-yl)acetamide

InChI

InChI=1S/C14H21N3O2/c1-10(8-9-12-6-4-3-5-7-12)13(14(19)17-15)16-11(2)18/h3-7,10,13H,8-9,15H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

ONXNWSYLLAWTLY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)C(C(=O)NN)NC(=O)C

Origin of Product

United States

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